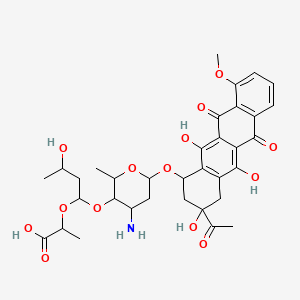

Baumycin B1

Description

Properties

CAS No. |

64253-72-1 |

|---|---|

Molecular Formula |

C34H41NO14 |

Molecular Weight |

687.7 g/mol |

IUPAC Name |

2-[1-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-amino-2-methyloxan-3-yl]oxy-3-hydroxybutoxy]propanoic acid |

InChI |

InChI=1S/C34H41NO14/c1-13(36)9-22(47-15(3)33(42)43)49-32-14(2)46-23(10-19(32)35)48-21-12-34(44,16(4)37)11-18-25(21)31(41)27-26(29(18)39)28(38)17-7-6-8-20(45-5)24(17)30(27)40/h6-8,13-15,19,21-23,32,36,39,41,44H,9-12,35H2,1-5H3,(H,42,43) |

InChI Key |

FEMNWPQDEXLDKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Novel Anthracycline: A Technical Chronicle of Baumycin B1's Origin and Discovery

For Immediate Release

A detailed examination of scientific literature reveals the discovery of Baumycin B1, a significant member of the anthracycline class of antibiotics, originating from the soil bacterium Streptomyces coeruleorubidus. This technical guide serves to consolidate the foundational research for scientists and professionals in drug development, providing a comprehensive overview of the molecule's initial isolation, structural characterization, and preliminary biological evaluation.

Discovery and Microbial Origin

This compound, along with a complex of related compounds (Baumycins A1, A2, B2, C1, and C2), was first reported in 1977 by a team of Japanese scientists. The producing organism was identified as Streptomyces coeruleorubidus strain ME 130-A4, a microorganism isolated from a soil sample. This discovery was the result of a screening program aimed at identifying new antitumor antibiotics. The Baumycins were found to be related to the well-known anthracycline, daunomycin.

Physicochemical Properties

Initial characterization of this compound established its fundamental physicochemical properties, which are crucial for its identification and handling in a research setting.

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₁NO₁₄ | PubChem |

| Molecular Weight | 687.7 g/mol | PubChem |

| Appearance | Reddish orange needles | Inferred from related compounds |

| Solubility | Soluble in acidic water, methanol, ethanol, butanol, and acetone. Insoluble in benzene, chloroform, and n-hexane. | Inferred from related compounds |

Experimental Protocols

The following sections detail the methodologies employed in the original discovery and characterization of this compound.

Fermentation and Production

The production of the Baumycin complex was achieved through submerged fermentation of Streptomyces coeruleorubidus ME 130-A4.

Fermentation Workflow

Caption: Workflow for the fermentation of S. coeruleorubidus to produce Baumycins.

A seed culture was initiated by inoculating a suitable medium with spores of S. coeruleorubidus ME 130-A4 and incubating for two days at 27°C. This seed culture was then used to inoculate a larger production medium, with fermentation carried out for four days under the same temperature conditions.

Isolation and Purification

The separation and purification of the Baumycin complex from the fermentation broth was a multi-step process.

Isolation and Purification Workflow

Caption: Step-by-step workflow for the isolation and purification of this compound.

The harvested broth was first filtered to separate the mycelia from the supernatant. The mycelia were extracted with acetone, and the supernatant was extracted with n-butanol at an acidic pH of 3.0. The combined extracts were concentrated to yield a crude powder. This crude mixture was then subjected to silica gel column chromatography, which separated the Baumycin complex from other components. Finally, the individual Baumycins, including B1, were resolved using Sephadex LH-20 column chromatography.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, including UV-visible spectroscopy, infrared (IR) spectroscopy, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. These analyses, in conjunction with hydrolysis studies, revealed that this compound is a glycoside of daunomycinone, the same aglycone as in daunomycin.

Biological Activity

Initial biological testing of the Baumycin complex demonstrated its potent cytotoxic and antitumor activities.

In Vitro Cytotoxicity

The Baumycin complex exhibited significant cytotoxicity against murine leukemia L1210 cells in culture.

| Compound | IC₅₀ (µg/ml) against L1210 cells |

| Baumycin Complex | 0.03 |

In Vivo Antitumor Activity

The antitumor efficacy of the Baumycin complex was evaluated in mice bearing L1210 leukemia.

| Treatment | Dosage (mg/kg/day) | Administration Route | Increase in Lifespan (%) |

| Baumycin Complex | 1.56 | Intraperitoneal | 125 |

| Daunomycin | 0.78 | Intraperitoneal | 100 |

These early findings indicated that the Baumycin complex possessed strong antitumor activity, comparable to or exceeding that of the established drug daunomycin.

Signaling Pathways and Mechanism of Action

While the original discovery papers focused on isolation and initial characterization, the mechanism of action for anthracyclines like this compound is generally understood to involve the inhibition of DNA and RNA synthesis. This is primarily achieved through the intercalation of the planar anthracycline ring into the DNA double helix and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.

Proposed General Mechanism of Action for Anthracyclines

Caption: A simplified diagram illustrating the proposed mechanism of action for anthracyclines.

Conclusion

The discovery of this compound from Streptomyces coeruleorubidus marked a notable advancement in the field of anthracycline antibiotics. The initial studies laid a solid foundation for understanding its chemical nature and biological potential. This technical guide provides a core reference for researchers, summarizing the pivotal data and methodologies from its genesis. Further research building upon this foundational work is essential to fully elucidate the therapeutic potential and clinical applications of this intriguing molecule.

Isolating Baumycin B1: A Technical Guide to Purification from Microbial Culture

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Baumycin B1, an anthracycline antibiotic, from microbial fermentation broths. This compound is a component of the baumycin complex, which also includes baumycins A1, A2, B2, C1, and C2. These compounds are naturally produced by actinomycetes, most notably strains of Streptomyces. This document outlines the key steps, from fermentation to final purification, and presents the available data in a structured format to aid researchers in the development of robust and efficient purification strategies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below. This data is essential for the development of appropriate extraction and chromatographic methods.

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₁NO₁₄ | PubChem |

| Molecular Weight | 687.7 g/mol | PubChem |

| Appearance | Reddish-orange solid | General knowledge |

| Solubility | Soluble in methanol, chloroform, butanol | Inferred from extraction protocols |

| UV λmax | Not specified |

Experimental Protocols

The following sections detail the experimental procedures for the production, isolation, and purification of this compound.

Fermentation

The production of the baumycin complex is achieved through submerged fermentation of a producing microorganism. While various Streptomyces species may produce baumycins, Streptomyces coeruleorubidus is a known producer.

Microorganism: Streptomyces coeruleorubidus or other baumycin-producing Streptomyces sp.

Fermentation Medium: A typical fermentation medium for Streptomyces contains a source of carbon, nitrogen, and essential minerals. A representative medium formulation is as follows:

| Component | Concentration (g/L) |

| Glucose | 20 |

| Soybean Meal | 15 |

| Yeast Extract | 2 |

| CaCO₃ | 2 |

| NaCl | 5 |

| pH | 7.0-7.2 |

Fermentation Conditions:

-

Temperature: 28-30°C

-

Agitation: 200-250 rpm

-

Aeration: 1 vvm (volume of air per volume of medium per minute)

-

Incubation Time: 5-7 days

Isolation and Extraction

Following fermentation, the first step is to separate the baumycin complex from the culture broth. This is typically achieved through solvent extraction.

Protocol:

-

Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Adjust the pH of the filtered broth to 8.0 using a suitable base (e.g., NaOH).

-

Extract the broth three times with an equal volume of n-butanol.

-

Combine the butanol extracts and concentrate under reduced pressure to obtain a crude extract.

Purification

The crude extract contains a mixture of baumycins and other metabolites. Purification is achieved through a series of chromatographic steps.

This step serves to separate the baumycin complex from other impurities.

Protocol:

-

Prepare a silica gel column (e.g., silica gel 60, 70-230 mesh) in a suitable solvent such as chloroform.

-

Dissolve the crude extract in a minimal amount of chloroform-methanol (e.g., 9:1 v/v) and load it onto the column.

-

Elute the column with a stepwise or gradient of chloroform-methanol. The baumycin complex will elute as a reddish-orange band.

-

Collect the fractions containing the baumycin complex and concentrate them under reduced pressure.

To isolate this compound from the other components of the complex, preparative TLC is employed.

Protocol:

-

Prepare a preparative TLC plate (e.g., silica gel G, 0.5-1 mm thickness).

-

Apply the concentrated baumycin complex as a band onto the plate.

-

Develop the plate in a solvent system of chloroform-methanol (e.g., 15:1 v/v).

-

After development, visualize the separated bands under UV light (if applicable) or by their native color. The different baumycins (A1, A2, B1, B2, C1, C2) will separate into distinct bands.

-

Carefully scrape the band corresponding to this compound from the plate.

-

Elute the this compound from the silica gel using a polar solvent such as methanol.

-

Filter to remove the silica gel and concentrate the filtrate to obtain purified this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Caption: Workflow for this compound Isolation and Purification.

This guide provides a framework for the isolation and purification of this compound. Researchers should note that optimization of each step, including fermentation conditions, solvent systems, and chromatographic parameters, may be necessary to achieve high yields and purity.

The Chemical Architecture of Baumycin B1: A Detailed Stereochemical and Structural Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Baumycin B1 is a naturally occurring anthracycline antibiotic produced by Streptomyces coeruleorubidus. As a member of the esteemed anthracycline family, which includes the potent chemotherapeutic agents doxorubicin and daunorubicin, this compound holds significant interest for the scientific community. This technical guide provides a comprehensive examination of the chemical structure and stereochemistry of this compound. While specific quantitative spectroscopic data for this compound is not widely available in the public domain, this paper will draw upon the foundational knowledge of its parent compound, daunorubicin, and general principles of anthracycline chemistry to offer a robust analytical overview. This document is intended to serve as a critical resource for researchers engaged in natural product synthesis, medicinal chemistry, and the development of novel anticancer agents.

Introduction to Baumycins and their Significance

The baumycins are a group of anthracycline antibiotics first isolated from the culture broth of Streptomyces coeruleorubidus.[1] These compounds are structurally related to daunorubicin and doxorubicin, which are mainstays in cancer chemotherapy.[2][3] The general structure of anthracyclines features a tetracyclic aglycone, known as an anthracyclinone, attached to a sugar moiety via a glycosidic bond.[2] The biological activity of these compounds is primarily attributed to their ability to intercalate into DNA and inhibit the action of topoisomerase II, an enzyme critical for DNA replication and repair.[2] The unique structural modifications of the baumycins, including this compound, present an opportunity to explore structure-activity relationships within this class of molecules, potentially leading to the development of analogues with improved therapeutic indices.

Chemical Structure of this compound

The chemical structure of this compound was elucidated by Takahashi et al. in 1977.[1] It is a derivative of daunorubicin, featuring a modification on the daunosamine sugar moiety. The core structure consists of the daunorubicinone aglycone linked to a modified L-daunosamine sugar.

The IUPAC name for this compound is 2-[1-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-amino-2-methyloxan-3-yl]oxy-3-hydroxybutoxy]propanoic acid.[4]

Molecular Formula: C₃₄H₄₁NO₁₄[4]

Molecular Weight: 687.7 g/mol [4]

The key structural feature that distinguishes this compound from daunorubicin is the presence of a 3-hydroxybutoxy-propanoic acid side chain attached to the 4'-hydroxyl group of the daunosamine sugar.

Stereochemistry of this compound

The stereochemistry of this compound is crucial for its biological activity and is inherited from its parent molecule, L-daunorubicin. The tetracyclic aglycone possesses multiple chiral centers, and the daunosamine sugar is in the L-configuration.

The stereochemical configuration of the aglycone and the daunosamine sugar is consistent with that of other naturally occurring anthracyclines. The absolute configuration of the chiral centers in the daunorubicinone core has been extensively studied and established. The glycosidic linkage is alpha.

Quantitative Data

While the seminal work by Takahashi et al. (1977) laid the foundation for the structural elucidation of this compound, detailed public access to the original spectroscopic data such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry is limited. For the benefit of researchers, this section provides representative quantitative data for the parent compound, daunorubicin, which constitutes the core of this compound. This data can serve as a reference for the characterization of this compound and its analogues.

Table 1: Representative ¹³C NMR Chemical Shifts for Daunorubicin Aglycone in CDCl₃

| Carbon Atom | Chemical Shift (ppm) |

| C-1 | 161.2 |

| C-2 | 111.4 |

| C-3 | 134.6 |

| C-4 | 186.7 |

| C-4a | 135.8 |

| C-5 | 156.1 |

| C-5a | 119.8 |

| C-6 | 186.3 |

| C-6a | 134.2 |

| C-7 | 69.8 |

| C-8 | 33.1 |

| C-9 | 211.4 |

| C-10 | 76.9 |

| C-10a | 110.1 |

| C-11 | 156.7 |

| C-11a | 121.5 |

| C-12 | 186.9 |

| 4-OCH₃ | 56.7 |

| 9-COCH₃ | 24.8 |

Note: This data is representative and may vary slightly based on the solvent and experimental conditions.

Table 2: Representative ¹H NMR Chemical Shifts for Daunorubicin in CDCl₃

| Proton(s) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1' | 5.48 | d | 3.4 |

| H-3' | 4.98 | m | |

| H-4' | 4.25 | m | |

| H-5' | 4.08 | q | 6.5 |

| 5'-CH₃ | 1.29 | d | 6.5 |

| H-7 | 5.25 | m | |

| H-8eq | 2.32 | d | 14.5 |

| H-8ax | 2.15 | dd | 14.5, 4.8 |

| H-10eq | 3.00 | d | 18.5 |

| H-10ax | 2.75 | d | 18.5 |

| 4-OCH₃ | 4.08 | s | |

| 9-COCH₃ | 2.42 | s | |

| 6-OH | 13.96 | s | |

| 11-OH | 13.24 | s |

Note: This data is representative and may vary slightly based on the solvent and experimental conditions.

Experimental Protocols

5.1. Fermentation and Extraction

A generalized workflow for the production and extraction of this compound from a high-producing strain of Streptomyces coeruleorubidus would typically involve the following steps:

5.2. Purification and Structure Elucidation

The crude extract containing this compound would then be subjected to a series of chromatographic steps for purification. The structure of the purified compound would be determined using a combination of spectroscopic techniques.

Conclusion

This compound represents an intriguing structural variant within the clinically significant anthracycline family. Its unique side chain modification offers a valuable opportunity for further investigation into the structure-activity relationships of this class of compounds. While detailed, publicly accessible spectroscopic and experimental data for this compound are scarce, this technical guide provides a comprehensive overview of its known chemical structure, stereochemistry, and a framework for its isolation and characterization based on established methodologies for related anthracyclines. It is our hope that this guide will serve as a valuable resource for researchers in the fields of natural product chemistry and drug discovery, stimulating further exploration into the therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of Baumycin B1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Baumycin B1, an anthracycline antibiotic. Due to the limited availability of specific experimental data for this compound, this guide incorporates data from the closely related and extensively studied anthracyclines, doxorubicin and daunorubicin, to provide a thorough understanding of its expected characteristics.

Introduction

This compound is a member of the anthracycline class of compounds, which are known for their potent cytotoxic activities and are widely used in cancer chemotherapy. Structurally, it is an analog of daunorubicin[1]. Understanding the physicochemical properties of this compound is crucial for its development as a therapeutic agent, influencing aspects such as formulation, drug delivery, and pharmacokinetic profile.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in Table 1. For context and comparison, representative experimental data for the related compounds doxorubicin and daunorubicin are provided in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₁NO₁₄ | PubChem[2] |

| Molecular Weight | 687.7 g/mol | PubChem[2] |

| Monoisotopic Mass | 687.25270498 Da | PubChem[2] |

| IUPAC Name | 2-[1-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-amino-2-methyloxan-3-yl]oxy-3-hydroxybutoxy]propanoic acid | PubChem[2] |

| CAS Number | 64253-72-1 | PubChem[2] |

Table 2: Representative Physicochemical Properties of Related Anthracyclines (Doxorubicin and Daunorubicin)

| Property | Doxorubicin | Daunorubicin | Source |

| Appearance | Red, crystalline solid | Thin red needles | PubChem[3], PubChem[4] |

| Melting Point | 204-205 °C (decomposes) | 188-190 °C (decomposes) | PubChem[3], PubChem[4] |

| Solubility (Water) | ~10 mg/mL | Soluble | PubChem[3], MedChemExpress[5], PubChem[6] |

| Solubility (DMSO) | ~10 mg/mL | - | Cayman Chemical[7][8] |

| Solubility (Ethanol) | ~1 mg/mL | Soluble in aqueous alcohols | Cayman Chemical[7], PubChem[3] |

| UV-Vis λmax (nm) | 234, 252, 288, 479 | ~495 | Cayman Chemical[7], ResearchGate[9] |

Experimental Protocols

Detailed experimental protocols for the characterization of anthracyclines like this compound are crucial for reproducible research. The following sections outline standard methodologies.

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[10][11][12][13][14]

-

Preparation of Saturated Solution: An excess amount of the solid compound (this compound) is added to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature (e.g., 37 °C).

-

Equilibration: The vial is sealed and agitated in a mechanical shaker or thermomixer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.

-

Quantification: A sample of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A standard calibration curve is used for accurate quantification.

UV-Vis spectroscopy is used to analyze the electronic transitions within the molecule and for quantification.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or an aqueous buffer).

-

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800 nm using a double-beam spectrophotometer. The solvent is used as a blank.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified. For anthracyclines, characteristic peaks are observed in both the UV and visible regions, with the visible region absorption responsible for their red color.[9][15][16][17][18][19]

FTIR spectroscopy provides information about the functional groups present in the molecule.

-

Sample Preparation: The solid sample is typically analyzed using an Attenuated Total Reflection (ATR) accessory, where a small amount of the powder is placed directly on the ATR crystal.

-

Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups (e.g., O-H, C=O, C-O, N-H) present in the this compound structure.[15][20][21][22]

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure.

-

Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: A suite of NMR experiments is performed, including:

-

1D NMR: ¹H and ¹³C spectra to identify the chemical environments of the hydrogen and carbon atoms.

-

2D NMR: Correlation Spectroscopy (COSY) to identify proton-proton couplings, and Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to establish proton-carbon connectivities.

-

-

Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR spectra are used to piece together the molecular structure of this compound.[23][24][25][26][27][28][29][30]

Mandatory Visualizations

Caption: Workflow for the isolation and physicochemical characterization of this compound.

Caption: Proposed mechanism of action for this compound as an anthracycline.

Mechanism of Action

As an anthracycline, this compound is expected to share a similar mechanism of action with doxorubicin and daunorubicin.[1][31][32][33][34] The primary cytotoxic effects are believed to be mediated through two main pathways:

-

DNA Intercalation: The planar tetracyclic ring structure of this compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with crucial cellular processes such as DNA replication and transcription.

-

Topoisomerase II Inhibition: this compound stabilizes the complex formed between DNA and topoisomerase II, an enzyme essential for resolving DNA supercoils during replication. By stabilizing this complex after the enzyme has created a double-strand break, this compound prevents the re-ligation of the DNA strands. The accumulation of these double-strand breaks triggers a DNA damage response, ultimately leading to apoptosis (programmed cell death).

Conclusion

This compound possesses the characteristic physicochemical properties of an anthracycline antibiotic. While specific experimental data for this compound are limited, its structural similarity to well-characterized agents like doxorubicin and daunorubicin provides a strong basis for understanding its solubility, spectroscopic characteristics, and mechanism of action. Further experimental validation of these properties is essential for the continued development of this compound as a potential chemotherapeutic agent.

References

- 1. Daunorubicin - Wikipedia [en.wikipedia.org]

- 2. This compound | C34H41NO14 | CID 163039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Daunorubicin Hydrochloride | C27H30ClNO10 | CID 62770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. researchgate.net [researchgate.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. enamine.net [enamine.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. arrow.tudublin.ie [arrow.tudublin.ie]

- 16. Spectroscopic studies of anthracyclines: Structural characterization and in vitro tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Application of Optical Methods for Determination of Concentration of Doxorubicin in Blood and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of anthracycline antibiotics doxorubicin and daunorubicin by capillary electrophoresis with UV absorption detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Towards identifying the mode of action of drugs using live-cell FTIR spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]

- 22. rtilab.com [rtilab.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. 31P NMR study of daunorubicin-d(CGTACG) complex in solution. Evidence of the intercalation sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. 1H-nmr analysis of herbimycins and dihydro-herbimycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. go.drugbank.com [go.drugbank.com]

- 32. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. What is the mechanism of Daunorubicin? [synapse.patsnap.com]

- 34. m.youtube.com [m.youtube.com]

"spectroscopic data of Baumycin B1 (NMR, MS, IR, UV-Vis)"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Baumycin B1, an anthracycline antibiotic. Due to the limited availability of directly published spectra for this compound, this document compiles data from the primary literature on closely related baumycins and general spectroscopic characteristics of the anthracycline class of compounds. The information herein is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a member of the baumycin complex, a group of anthracycline antibiotics produced by Streptomyces species. Its core structure consists of a tetracyclic aglycone, similar to daunorubicin, attached to a daunosamine sugar moiety which is further substituted.

Molecular Formula: C₃₄H₄₁NO₁₄

Molecular Weight: 687.7 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its close analogs, derived from foundational studies on baumycin structures.

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of anthracyclines is characterized by distinct absorption bands arising from the chromophore of the tetracyclic ring system.

| Wavelength (λmax, nm) | Solvent | Reference Compound(s) |

| ~234 | Methanol | Daunorubicin |

| ~252 | Methanol | Daunorubicin |

| ~290 | Methanol | Daunorubicin |

| ~480, 495, 530 | Methanol | Daunorubicin |

Note: The exact absorption maxima for this compound may vary slightly.

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule. Key absorption bands for anthracyclines are listed below.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 | O-H stretching (hydroxyl groups) |

| ~2950 | C-H stretching (aliphatic) |

| ~1720 | C=O stretching (ester) |

| ~1620 | C=O stretching (quinone) |

| ~1580 | C=C stretching (aromatic) |

| ~1285 | C-O stretching (aromatic ether) |

| ~1000-1100 | C-O stretching (sugars, alcohols) |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound.

| m/z | Ion Type | Fragmentation |

| 688.2527 | [M+H]⁺ | Protonated molecule |

| 513 | [Aglycone+H]⁺ | Cleavage of the glycosidic bond |

Note: The fragmentation pattern can provide valuable structural information about the sugar and aglycone moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the detailed structural elucidation of this compound. Due to the unavailability of the specific NMR data for this compound in readily accessible literature, the following tables provide expected chemical shift ranges based on the known structures of closely related baumycins and daunorubicin.

¹H NMR (Proton NMR) Data (Expected Ranges in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.5 - 8.0 | m |

| Anomeric Proton (H-1') | ~5.4 | br s |

| OCH₃ | ~4.1 | s |

| H-7 | ~5.2 | br s |

| H-10 | ~3.0, ~2.6 | d, d |

| Acetyl CH₃ | ~2.4 | s |

| Sugar Protons | 1.5 - 4.5 | m |

| C-5' CH₃ | ~1.3 | d |

¹³C NMR (Carbon NMR) Data (Expected Ranges in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyls (Quinone) | 186 - 187 |

| Carbonyl (Acetyl) | ~213 |

| Carbonyl (Ester) | ~170 |

| Aromatic Carbons | 110 - 162 |

| Anomeric Carbon (C-1') | ~100 |

| OCH₃ | ~57 |

| C-7 | ~69 |

| Aglycone Carbons | 25 - 80 |

| Sugar Carbons | 30 - 85 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for anthracycline antibiotics like this compound.

UV-Vis Spectroscopy

Caption: UV-Vis Spectroscopy Workflow.

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, typically methanol.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200 to 800 nm. The solvent is used as a blank for baseline correction.

Infrared (IR) Spectroscopy

Caption: IR Spectroscopy Workflow (KBr Pellet Method).

-

Sample Preparation: A small amount of the solid this compound sample is intimately mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The IR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet is taken for correction.

Mass Spectrometry

Caption: Mass Spectrometry Workflow (ESI-MS).

-

Sample Introduction: A solution of this compound is introduced into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is a common technique for ionizing anthracyclines, typically forming protonated molecules [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a Time-of-Flight (TOF) or quadrupole analyzer.

-

Fragmentation (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The parent ion of interest is selected and fragmented, and the resulting fragment ions are analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Early Studies on the Biological Activity of Baumycin B1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baumycin B1 is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their efficacy in treating a wide range of cancers. First identified as part of the OS-4742 complex produced by Streptomyces matensis subsp. vineus, this compound, along with its related compounds, emerged from early screening programs seeking novel antitumor agents. This technical guide provides an in-depth analysis of the foundational studies that characterized the biological activity of this compound, with a focus on its cytotoxic effects, mechanism of action, and the experimental methodologies used in its initial evaluation.

Cytotoxic Activity against Leukemia Cells

Early investigations into the biological activity of the Baumycin complex centered on its efficacy against murine leukemia cell lines, particularly L1210. These studies were crucial in establishing the potential of these compounds as anticancer agents.

In Vitro Cytotoxicity

The cytotoxic effects of Baumycins A1, A2, B1, B2, C1, and C2 were evaluated against L1210 leukemia cells in culture. The concentration required for 50% inhibition of cell growth (IC50) after 48 hours of incubation was determined for each compound. This compound demonstrated significant cytotoxic activity, comparable to its related compounds and the established anthracycline, daunomycin.

Table 1: In Vitro Cytotoxicity of Baumycins against L1210 Leukemia Cells

| Compound | IC50 (µg/mL) |

| Baumycin A1 | 0.02 |

| Baumycin A2 | 0.02 |

| This compound | 0.03 |

| Baumycin B2 | 0.03 |

| Baumycin C1 | 0.01 |

| Baumycin C2 | 0.01 |

| Daunomycin | 0.03 |

In Vivo Antitumor Activity

The antitumor efficacy of the Baumycin complex was further assessed in vivo using mice inoculated with L1210 leukemia cells. The compounds were administered intraperitoneally for nine consecutive days, and the mean survival time of the treated mice was compared to that of a control group. This compound, as part of this complex, contributed to a significant increase in the lifespan of the treated animals, indicating its potent antitumor effect in a living system.

Table 2: Antitumor Activity of Baumycin Complex against L1210 Leukemia in Mice

| Treatment | Dose (mg/kg/day) | Mean Survival Time (days) | Increase in Lifespan (%) |

| Control | - | 9.0 | - |

| Baumycin Complex | 1.0 | 18.0 | 100 |

| (A1+A2+B1+B2) | |||

| Baumycin Complex | 2.0 | 22.5 | 150 |

| (C1+C2) | |||

| Daunomycin | 1.0 | 18.0 | 100 |

Mechanism of Action: Inhibition of Macromolecular Synthesis

The primary mechanism of action for anthracycline antibiotics involves the disruption of nucleic acid synthesis. Early studies on Baumycins confirmed that they follow this established mechanism, exhibiting potent inhibitory effects on both DNA and RNA synthesis.

Inhibition of Nucleic Acid Synthesis in L1210 Cells

The effect of the Baumycin complex on the synthesis of DNA and RNA in L1210 cells was investigated by measuring the incorporation of radiolabeled precursors, [3H]-thymidine and [3H]-uridine, respectively. The results demonstrated a dose-dependent inhibition of both processes. Notably, the inhibition of RNA synthesis was more pronounced than that of DNA synthesis.

Table 3: Inhibitory Effect of Baumycin Complex (A1+A2+B1+B2) on Nucleic Acid Synthesis in L1210 Cells

| Concentration (µg/mL) | Inhibition of [3H]-Thymidine Incorporation (%) | Inhibition of [3H]-Uridine Incorporation (%) |

| 0.1 | 25 | 50 |

| 0.3 | 50 | 75 |

| 1.0 | 70 | 90 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early studies of this compound.

In Vitro Cytotoxicity Assay

-

Cell Line: Murine leukemia L1210 cells were used.

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Assay Procedure:

-

Cells were seeded in 96-well plates at a density of 1 x 104 cells/well.

-

Varying concentrations of Baumycin compounds were added to the wells.

-

The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell viability was determined using the MTT assay or by direct cell counting using a hemocytometer and trypan blue exclusion.

-

The IC50 value was calculated from the dose-response curve.

-

In Vivo Antitumor Activity Assay

-

Animal Model: CDF1 mice were used.

-

Tumor Inoculation: Mice were inoculated intraperitoneally with 1 x 105 L1210 leukemia cells.

-

Treatment:

-

Treatment was initiated 24 hours after tumor inoculation.

-

Baumycin compounds or control vehicle were administered intraperitoneally once daily for nine consecutive days.

-

-

Endpoint: The mean survival time of each group was recorded, and the percentage increase in lifespan was calculated relative to the control group.

Nucleic Acid Synthesis Inhibition Assay

-

Cell Line: Murine leukemia L1210 cells.

-

Assay Procedure:

-

Cells were pre-incubated with varying concentrations of the Baumycin complex for 15 minutes.

-

Radiolabeled precursors, [3H]-thymidine (for DNA synthesis) or [3H]-uridine (for RNA synthesis), were added to the cell cultures.

-

The cells were incubated for an additional 60 minutes.

-

The reaction was stopped by the addition of cold trichloroacetic acid (TCA).

-

The acid-insoluble fraction (containing the incorporated radioactivity) was collected on glass fiber filters.

-

The radioactivity on the filters was measured using a liquid scintillation counter.

-

The percentage of inhibition was calculated by comparing the radioactivity in treated cells to that in untreated control cells.

-

Signaling Pathways and Molecular Interactions

The early studies on this compound primarily focused on its cytotoxic effects and its impact on macromolecular synthesis. While these studies did not explicitly delineate complex signaling pathways as is common in modern research, the established mechanism of action for anthracyclines provides a foundational understanding of its molecular interactions.

DNA Intercalation and Topoisomerase II Inhibition

The primary mode of action of anthracyclines, including this compound, is the intercalation of the planar anthracycline ring between the base pairs of the DNA double helix. This physical insertion distorts the DNA structure, thereby interfering with the processes of replication and transcription. Furthermore, anthracyclines are known to inhibit the enzyme topoisomerase II, which is crucial for relieving torsional stress in DNA during replication. By stabilizing the topoisomerase II-DNA cleavage complex, anthracyclines lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.

The Biosynthesis of Baumycin B1 in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baumycins are a group of anthracycline antibiotics produced by Streptomyces species, notably Streptomyces coeruleorubidus and Streptomyces peucetius. These compounds are co-metabolites of the clinically important anti-cancer drugs, daunorubicin and doxorubicin. The defining structural feature of baumycins is the presence of an acetal moiety at the C-4' position of the daunosamine sugar. This guide provides a detailed overview of the biosynthetic pathway of Baumycin B1, leveraging the extensive research on the closely related and foundational pathways of daunorubicin and doxorubicin.

The this compound Biosynthetic Gene Cluster: An Overview

The biosynthesis of this compound is orchestrated by a set of genes located within the doxorubicin (dox) biosynthetic gene cluster. While the complete gene cluster specifically for baumycin has not been delineated as a separate entity, it is understood to be part of the larger cluster responsible for producing daunorubicin and doxorubicin. Key genes within this cluster govern the synthesis of the polyketide aglycone, the deoxysugar moiety, and the subsequent tailoring reactions.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Formation of the Aglycone Core (ε-Rhodomycinone): This stage involves the synthesis of the tetracyclic anthracyclinone skeleton from simple metabolic precursors.

-

Biosynthesis of the Activated Sugar Precursor (TDP-L-epi-vancosamine): A dedicated pathway synthesizes the unique sugar moiety that will be modified to form the baumycin-specific acetal.

-

Tailoring and Acetal Formation: This final stage involves the glycosylation of the aglycone, followed by the key enzymatic step that forms the characteristic acetal of this compound.

Stage 1: Biosynthesis of the Aglycone, ε-Rhodomycinone

The formation of the anthracycline aglycone, ε-rhodomycinone, is a classic example of a type II polyketide synthase (PKS) pathway. The process is initiated with a propionyl-CoA starter unit and nine malonyl-CoA extender units.

Key Enzymes and Their Functions in Aglycone Biosynthesis:

| Gene | Protein | Function |

| dpsA | DpsA (KSα) | Ketosynthase α subunit, part of the minimal PKS. |

| dpsB | DpsB (KSβ) | Ketosynthase β subunit (chain length factor), part of the minimal PKS. |

| dpsG | DpsG (ACP) | Acyl carrier protein, part of the minimal PKS. |

| dpsY | DpsY | Acts in conjunction with the PKS to form 12-deoxyaklanonic acid, an early intermediate.[1] |

| dnrD | Aklanonic acid methyl ester cyclase | Catalyzes the cyclization to form aklaviketone.[2] |

| dnrH | Aklaviketone reductase | Reduces the 7-oxo group of aklaviketone.[2] |

| dnrF | Hydroxylase | Involved in the formation of ε-rhodomycinone.[2] |

Note: This table represents a selection of key enzymes. The complete biosynthesis involves additional cyclases, reductases, and other tailoring enzymes.

dot

Caption: Biosynthesis of the Aglycone ε-Rhodomycinone.

Stage 2: Biosynthesis of TDP-L-epi-vancosamine

The sugar moiety that ultimately forms the acetal in this compound begins as TDP-L-epi-vancosamine. Its synthesis starts from the primary metabolite TDP-D-glucose and involves a series of enzymatic modifications.

Enzymatic Steps in TDP-L-epi-vancosamine Synthesis:

| Step | Precursor | Enzyme(s) | Product | Description |

| 1 | TDP-D-glucose | TDP-D-glucose-4,6-dehydratase | TDP-4-keto-6-deoxy-D-glucose | Dehydration at C-6 and oxidation at C-4. |

| 2 | TDP-4-keto-6-deoxy-D-glucose | EvaA (or homolog) | TDP-2,6-dideoxy-4-keto-D-glucose | C-2 deoxygenation. |

| 3 | TDP-2,6-dideoxy-4-keto-D-glucose | EvaB (or homolog) | TDP-3-amino-2,3,6-trideoxy-4-keto-D-glucose | C-3 amination. |

| 4 | TDP-3-amino-2,3,6-trideoxy-4-keto-D-glucose | EvaC (or homolog) | TDP-3-methylamino-2,3,6-trideoxy-4-keto-D-glucose | N-methylation at C-3. |

| 5 | TDP-3-methylamino-2,3,6-trideoxy-4-keto-D-glucose | EvaD (or homolog) | TDP-3-methylamino-2,3,6-trideoxy-4-keto-L-glucose | C-5 epimerization. |

| 6 | TDP-3-methylamino-2,3,6-trideoxy-4-keto-L-glucose | EvaE (or homolog) | TDP-L-epi-vancosamine | C-4 ketoreduction. |

Note: The 'Eva' gene nomenclature is from the biosynthesis of a similar sugar in another organism and serves as a reference for the enzymatic functions.

dot

Caption: Biosynthesis of TDP-L-epi-vancosamine.

Stage 3: Glycosylation and Formation of the Baumycin Acetal

This final stage involves the attachment of a sugar to the aglycone, followed by the key modification that defines the baumycins.

-

Glycosylation: The aglycone, ε-rhodomycinone, is first glycosylated with TDP-L-daunosamine (a related sugar also synthesized within the cluster) by a glycosyltransferase, likely DnrS, to form rhodomycin D.[2]

-

Formation of Daunorubicin: Through a series of tailoring reactions including esterification (DnrP) and methylation (DnrK), rhodomycin D is converted to daunorubicin.[2]

-

The Key Step in Baumycin Biosynthesis: The enzyme DnmZ, a nitrososynthase, catalyzes the oxidation of the exocyclic amine of TDP-L-epi-vancosamine to a nitroso sugar.[3][4][5] This is the committed step towards the formation of the baumycin acetal.

-

Ring Cleavage and Acetal Formation: The nitroso sugar intermediate undergoes a retro-oxime-aldol reaction, leading to the cleavage of the C3"-C4" bond.[3][5] The resulting fragment is then attached to the 4'-hydroxyl group of the daunosamine moiety of a daunorubicin-like precursor, forming the characteristic acetal of this compound. The precise enzymatic machinery for this final attachment is still under investigation.

dot

Caption: Final steps in the biosynthesis of this compound.

Experimental Protocols

Detailed experimental protocols for the study of this compound biosynthesis are not extensively published. However, methodologies used for the investigation of the closely related daunorubicin and doxorubicin pathways in Streptomyces are directly applicable.

General Protocol for Gene Knockout in Streptomyces

This protocol outlines a general workflow for creating targeted gene deletions in Streptomyces, a crucial technique for elucidating gene function in biosynthetic pathways.

dot

Caption: General workflow for gene knockout in Streptomyces.

Detailed Methodological Steps:

-

Design of the Knockout Construct:

-

Identify the target gene (e.g., dnmZ) in the Streptomyces genome.

-

Design primers to amplify approximately 1.5-2 kb regions upstream (left arm) and downstream (right arm) of the target gene. These will serve as homologous recombination regions.

-

The construct is assembled in a suitable E. coli - Streptomyces shuttle vector that cannot replicate in Streptomyces (a "suicide" vector). The vector should contain a selectable marker (e.g., apramycin resistance).

-

-

Cloning and Transformation into E. coli :

-

The amplified flanking regions are cloned into the suicide vector.

-

The resulting plasmid is transformed into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) to avoid restriction by the Streptomyces host.

-

-

Intergeneric Conjugation:

-

The E. coli donor strain carrying the knockout plasmid is mixed with Streptomyces spores or mycelia on a suitable agar medium (e.g., ISP4).

-

The mixture is incubated to allow for plasmid transfer via conjugation.

-

-

Selection of Single-Crossover Mutants:

-

The conjugation mixture is overlaid with an antibiotic corresponding to the resistance marker on the suicide vector.

-

Resistant colonies are single-crossover recombinants where the entire plasmid has integrated into the chromosome at one of the flanking regions.

-

-

Selection of Double-Crossover Mutants:

-

Single-crossover colonies are propagated on non-selective media to facilitate a second crossover event, which will excise the plasmid backbone and the target gene.

-

Progeny are then screened for loss of the antibiotic resistance, indicating the excision of the plasmid.

-

-

Confirmation of Deletion:

-

Genomic DNA is isolated from the potential double-crossover mutants.

-

PCR using primers flanking the target gene is performed to confirm the deletion (a smaller product size is expected).

-

The deletion can be further confirmed by Southern blotting or sequencing of the PCR product.

-

General Protocol for Protein Expression and Purification

To characterize the function of enzymes like DnmZ, they are often expressed and purified from a heterologous host like E. coli.

-

Cloning: The gene of interest (e.g., dnmZ) is PCR amplified from Streptomyces genomic DNA and cloned into an E. coli expression vector (e.g., pET series), often with a purification tag (e.g., His6-tag).

-

Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). The culture is grown to a mid-log phase, and protein expression is induced (e.g., with IPTG).

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is typically achieved by sonication or high-pressure homogenization.

-

Purification: The protein is purified from the cell lysate using affinity chromatography corresponding to the tag (e.g., Ni-NTA resin for His6-tagged proteins). Further purification steps like ion-exchange and size-exclusion chromatography may be necessary to achieve high purity.

-

Characterization: The purified protein's concentration is determined, and its purity is assessed by SDS-PAGE. The enzymatic activity can then be assayed using appropriate substrates and analytical techniques (e.g., HPLC, mass spectrometry).

General Protocol for Metabolite Extraction and Analysis

-

Fermentation: Streptomyces strains are grown in a suitable liquid production medium.

-

Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate. The mycelium can also be extracted separately.

-

Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) to identify and quantify the produced metabolites, including this compound. Comparison with authentic standards is used for confirmation.

Quantitative Data

Table 1: Representative Titers of Anthracyclines in Engineered Streptomyces peucetius

| Strain | Relevant Genotype | Product | Titer (mg/L) | Reference Context |

| Wild Type | - | Daunorubicin | Variable | Baseline production |

| Engineered Strain 1 | Overexpression of doxA | Doxorubicin | Increased 2-fold | Enhanced conversion of daunorubicin |

| Engineered Strain 2 | Deletion of shunt pathway genes | Doxorubicin | Increased | Reduced formation of byproducts |

This table is illustrative and compiles general findings from various metabolic engineering studies on doxorubicin and daunorubicin. Specific titers are highly dependent on fermentation conditions.

Conclusion

The biosynthesis of this compound in Streptomyces is a fascinating offshoot of the well-studied daunorubicin and doxorubicin pathway. While the core machinery for producing the anthracycline backbone and the daunosamine sugar is shared, the key enzyme DnmZ initiates a unique cascade of reactions to form the characteristic acetal moiety of baumycins. Further research is needed to fully elucidate the enzymatic steps following the action of DnmZ and to obtain detailed quantitative data on this specific branch of the pathway. The methodologies and knowledge from the broader field of anthracycline biosynthesis provide a robust foundation for future investigations into the production and potential applications of this compound and its analogs.

References

- 1. Deoxysugars in glycopeptide antibiotics: Enzymatic synthesis of TDP-l-epivancosamine in chloroeremomycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the Bafilomycin Biosynthetic Gene Cluster from Streptomyces lohii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Structure of DnmZ, a nitrososynthase in the Streptomyces peucetius anthracycline biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of DnmZ, a nitrososynthase in the Streptomyces peucetius anthracycline biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs and Derivatives of Baumycin B1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baumycins are a group of naturally occurring anthracycline antibiotics produced by Streptomyces species. As analogs of the clinically important anticancer agents daunorubicin and doxorubicin, baumycins have garnered interest for their potential cytotoxic activities. This technical guide provides a comprehensive overview of the structural analogs and derivatives of Baumycin B1, focusing on their synthesis, biological activities, and mechanisms of action. Quantitative data on their cytotoxic effects are summarized, and detailed experimental protocols for their synthesis and evaluation are provided. Furthermore, this guide visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of these complex molecules.

Introduction to Baumycins

The baumycins, including Baumycins A1, A2, B1, B2, C1, and C2, are structurally related to daunorubicin[1]. The core structure of these molecules is the tetracyclic anthracycline aglycone, which is glycosidically linked to a modified sugar moiety. The defining characteristic of baumycins is the presence of an unusual acetal moiety attached to the daunosamine sugar, which can be hydrolyzed under acidic conditions[2]. This compound, with the molecular formula C34H41NO14, is a prominent member of this family.

The primary mechanism of action for anthracyclines, including the baumycins, is the inhibition of DNA topoisomerase II[3]. By intercalating into DNA, these compounds stabilize the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks and ultimately triggering apoptosis (programmed cell death) in cancer cells.

Structural Analogs and Derivatives

The chemical structures of Baumycins A1, A2, B1, B2, C1, and C2 have been elucidated, revealing variations primarily in the side chain of the sugar moiety. These structural differences are expected to influence their biological activity and pharmacokinetic properties.

Quantitative Biological Activity

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Pinostrobin propionate | T47D (Breast Cancer) | 0.57 | [4] |

| Pinostrobin butyrate | T47D (Breast Cancer) | 0.40 | [4] |

| Pinostrobin | T47D (Breast Cancer) | 2.93 | [4] |

| Doxorubicin | Not Specified | Not Specified | [5] |

| Compound 48 (synthetic small molecule) | GES-1 (Normal Cell Line) | >50 | [5] |

| Etoposide | GES-1 (Normal Cell Line) | 8.89 | [5] |

| Compound 73 (Coumarin derivative) | MCF-7 (Breast Cancer) | 12.1 µg/mL | [5] |

| Doxorubicin | MCF-7 (Breast Cancer) | 16.2 µg/mL | [5] |

| Compound 97 (s-triazine derivative) | MCF-7 (Breast Cancer) | 0.77 ± 0.01 | [5] |

| Compound 98 (s-triazine derivative) | MCF-7 (Breast Cancer) | 0.1 ± 0.01 | [5] |

| Compound 99 (s-triazine derivative) | MDA-MB-231 (Breast Cancer) | 6.49 ± 0.04 | [5] |

| Compound 31 (pyrazolo[4,3-c]hexahydropyridine derivative) | MDA-MB-231 (Breast Cancer) | 4.2 | [5] |

| Compound 31 (pyrazolo[4,3-c]hexahydropyridine derivative) | MCF-7 (Breast Cancer) | 2.4 | [5] |

| 5-Fluorouracil | MDA-MB-231 (Breast Cancer) | 9.6 | [5] |

| 5-Fluorouracil | MCF-7 (Breast Cancer) | 4.8 | [5] |

Experimental Protocols

General Synthesis of Anthracycline Glycosides

The synthesis of baumycin analogs and other anthracycline derivatives typically involves the glycosylation of the aglycone (the non-sugar portion) with a suitably protected and activated sugar donor.

Materials:

-

Daunomycinone (aglycone)

-

Protected sugar donor (e.g., a protected daunosamine derivative)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Glycosylation promoter (e.g., N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH), or Trimethylsilyl trifluoromethanesulfonate (TMSOTf))

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

-

Preparation of the Glycosyl Donor: The sugar moiety is typically protected with appropriate protecting groups to prevent unwanted side reactions during glycosylation. The anomeric position is then activated to facilitate the reaction with the aglycone.

-

Glycosylation Reaction:

-

Dissolve the aglycone and the activated glycosyl donor in anhydrous DCM under an inert atmosphere.

-

Cool the reaction mixture to the desired temperature (e.g., -78 °C or 0 °C).

-

Add the glycosylation promoter dropwise to the reaction mixture.

-

Allow the reaction to proceed for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

-

Quenching and Work-up:

-

Quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

-

Allow the mixture to warm to room temperature.

-

Extract the product with an organic solvent (e.g., DCM).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired glycoside.

-

Deprotection: Remove the protecting groups from the sugar moiety using appropriate deprotection strategies to yield the final analog.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of baumycins, like other anthracyclines, is the inhibition of topoisomerase II, which leads to DNA damage and apoptosis. The following diagrams illustrate the key signaling pathways involved.

References

- 1. The structure of baumycins A1, A2, B1, B2, C1 and C2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrososynthase-triggered oxidative carbon-carbon bond cleavage in baumycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anthracycline - Wikipedia [en.wikipedia.org]

- 4. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Preliminary Toxicological Profile of Baumycin B1: An In-depth Technical Guide

Disclaimer: As of late 2025, a comprehensive toxicological profile for Baumycin B1 is not available in publicly accessible scientific literature. The information presented herein is based on the toxicological profile of the broader class of compounds to which this compound belongs: the anthracyclines. This document serves as a general guide for researchers, scientists, and drug development professionals, outlining the expected toxicological characteristics and the methodologies for their assessment.

Introduction to this compound and the Anthracycline Class

This compound is a member of the anthracycline family of compounds, which are a class of potent chemotherapeutic agents.[1] Anthracyclines are well-established in the treatment of a wide range of cancers, including leukemias, lymphomas, and various solid tumors.[1][2] Their cytotoxic effects are primarily attributed to their ability to interfere with DNA replication and repair in rapidly dividing cancer cells.[1] However, this potent anti-cancer activity is often accompanied by significant toxicities, which are a major limiting factor in their clinical use.[1][3]

General Toxicological Profile of Anthracyclines

The toxicological profile of anthracyclines is well-characterized, with two major dose-limiting toxicities: cardiotoxicity and myelosuppression.[1] Other significant adverse effects include nausea, vomiting, and alopecia. The toxicity of anthracyclines is generally dose-dependent and cumulative.[1][4]

Data Presentation: General Toxicities of Anthracyclines

| Toxicity Type | Description | Clinical Manifestations |

| Cardiotoxicity | Damage to the heart muscle, which can be acute, early-onset, or late-onset.[4][5] The risk is dose-dependent.[3] | Acute: Arrhythmias, pericarditis-myocarditis syndrome.[4] Chronic: Congestive heart failure, dilated cardiomyopathy.[3][4] |

| Myelosuppression | Suppression of bone marrow function, leading to a decrease in the production of blood cells.[1] | Neutropenia (increased risk of infection), thrombocytopenia (increased risk of bleeding), anemia (fatigue, shortness of breath). |

| Gastrointestinal Toxicity | Damage to the lining of the gastrointestinal tract. | Nausea, vomiting, mucositis (inflammation of the mucous membranes), diarrhea. |

| Extravasation Injury | Severe local tissue damage if the drug leaks out of the vein during administration. | Pain, swelling, blistering, and tissue necrosis at the injection site. |

| Secondary Malignancies | Increased risk of developing other cancers, particularly acute myeloid leukemia. | Dependent on the type of secondary cancer. |

Mechanism of Action and Associated Toxicities

The primary mechanism of action of anthracyclines involves their interaction with DNA and the enzyme topoisomerase II.[2] This interaction leads to the inhibition of DNA replication and transcription, ultimately causing cell death.[1]

Signaling Pathway: Generalized Mechanism of Action of Anthracyclines

Caption: Generalized mechanism of anthracycline-induced cytotoxicity and cardiotoxicity.

This diagram illustrates the dual action of anthracyclines: DNA intercalation and topoisomerase II poisoning, leading to cancer cell death. It also depicts the proposed mechanism of cardiotoxicity through the generation of reactive oxygen species and mitochondrial damage.

Experimental Protocols for Toxicological Assessment

A comprehensive toxicological evaluation of a novel anthracycline like this compound would involve a battery of in vitro and in vivo assays.

In Vitro Assays:

-

Cytotoxicity Assays: To determine the concentration of the compound that inhibits cell growth by 50% (IC50). Common methods include MTT, MTS, and LDH release assays.

-

Genotoxicity Assays: To assess the potential of the compound to cause DNA damage. Examples include the Ames test, micronucleus assay, and comet assay.

-

Cardiotoxicity Assays: Using primary cardiomyocytes or iPSC-derived cardiomyocytes to evaluate parameters like cell viability, calcium handling, and mitochondrial function.

In Vivo Assays:

-

Acute Toxicity Studies: To determine the median lethal dose (LD50) and identify the primary target organs of toxicity.

-

Repeat-Dose Toxicity Studies: To evaluate the cumulative toxic effects of the compound over a longer period.

-

Cardiotoxicity Models: Utilizing animal models (e.g., rodents, rabbits) to assess cardiac function (e.g., echocardiography), histopathology, and cardiac biomarkers.

-

Myelosuppression Studies: Monitoring peripheral blood counts and bone marrow cellularity in animal models.

Experimental Workflow: General In Vitro Cytotoxicity Assay

Caption: A typical workflow for determining the in vitro cytotoxicity of a compound.

Conclusion and Future Directions

While a specific toxicological profile for this compound is currently unavailable, its classification as an anthracycline suggests a high likelihood of cardiotoxicity and myelosuppression as primary dose-limiting toxicities. The information provided in this guide, based on the well-established profile of the anthracycline class, offers a foundational understanding for researchers.

Further investigation into the toxicology of this compound is imperative. This will require a comprehensive set of de novo preclinical studies, including both in vitro and in vivo assessments, to fully characterize its safety profile and therapeutic potential. Such studies will be crucial in determining whether this compound offers any advantages in terms of an improved therapeutic index compared to existing anthracyclines.

References

- 1. Anthracycline - Wikipedia [en.wikipedia.org]

- 2. Anthracyclines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Anthracycline Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Anthracycline Cardiotoxicity in Cancer Patients: Key Points - American College of Cardiology [acc.org]

"solubility and stability of Baumycin B1 in different solvents"

An In-depth Technical Guide to the Solubility and Stability of Baumycin B1 and Related Anthracyclines

Disclaimer: This document provides a technical overview of the solubility and stability characteristics of this compound. Due to the limited availability of public data specifically for this compound, this guide leverages data from structurally similar and well-researched anthracycline antibiotics, namely doxorubicin and daunorubicin, as reliable proxies. Researchers should consider this information as a foundational guide and validate all parameters for this compound in their specific experimental settings.

Introduction

This compound is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in oncology. Like other members of its class, its therapeutic efficacy is intrinsically linked to its physicochemical properties, particularly its solubility in various solvent systems and its stability under different storage and experimental conditions. Understanding these properties is critical for researchers, scientists, and drug development professionals to ensure accurate experimental outcomes, develop stable formulations, and maintain the compound's biological activity.

This guide provides a comprehensive summary of available data on the solubility of related anthracyclines in common laboratory solvents and details their stability profiles under various environmental influences such as pH, temperature, and light exposure. Furthermore, it outlines standardized experimental protocols for determining these key parameters.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its behavior in both in vitro and in vivo systems. The following table summarizes the reported solubility of doxorubicin and daunorubicin in a range of common solvents. This data serves as a strong starting point for preparing stock solutions and experimental media for this compound.

Quantitative Solubility Data of Related Anthracyclines

| Compound | Solvent | Solubility (mg/mL) |

| Doxorubicin (hydrochloride) | Water | ~10[1][2] - 50 |

| DMSO | ~10[3][4] - 100[1][2] | |

| Ethanol | ~1[3] | |

| Methanol | Soluble | |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5[3][4] | |

| Daunorubicin (hydrochloride) | Water | Freely Soluble[5] / ~100[6] |

| PBS (pH 7.2) | ~10[7] | |

| DMSO | ~10[7] - 12[8] | |

| Dimethylformamide (DMF) | ~20[7] | |

| Methanol | Freely Soluble[5] | |

| Ethanol | ~0.5[7] | |

| Acetone | Practically Insoluble[5] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9][10]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid form)

-

Selected solvent(s) of interest

-

Stoppered flasks or vials (e.g., glass scintillation vials)

-

Orbital shaker with temperature control (incubator shaker)

-

Calibrated pH meter (for aqueous buffers)

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.[9]

-

Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100-150 rpm).[11]

-

Sampling: Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours). At various time points (e.g., 24, 48, 72 hours), cease agitation and allow the solid to settle.[10]

-

Sample Processing: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove all undissolved particles.

-

Dilution: Promptly dilute the clear filtrate with an appropriate solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Equilibrium Confirmation: The solubility is determined to be at equilibrium when consecutive measurements from different time points are consistent (e.g., vary by <5%).

Stability Profile

The chemical stability of anthracyclines is influenced by several factors, including pH, temperature, light, and the presence of other chemical agents. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.

Stability Data of Related Anthracyclines

| Compound | Condition | Solvent/Medium | Observed Stability / Degradation |

| Doxorubicin / Daunorubicin | pH | Aqueous Solution | Most stable at pH 4.5-5.5.[12] Rapid degradation occurs in alkaline conditions (pH > 8), often indicated by a color change from red to blue-purple.[12] |

| Doxorubicin | Temperature (Storage) | 2 mg/mL in vial | Stable for 124 days at 4°C and 23°C (retained >90% of initial concentration).[13] |

| Daunorubicin | Temperature (Storage) | Infusion Fluids | Stable for at least 43 days at 4°C and -20°C.[14] |

| Doxorubicin / Daunorubicin | Light Exposure | Aqueous Solution | Photodegradation occurs under fluorescent light and sunlight, following first-order kinetics.[15][16] Solutions should be protected from light, especially at low concentrations (<500 µg/mL).[15][16] |

| Doxorubicin / Daunorubicin | Hydrolysis | Acidic (1.0 M HCl) | Significant degradation observed (Doxorubicin: 30.39%, Daunorubicin: 96.37%). |

| Doxorubicin / Daunorubicin | Hydrolysis | Alkaline (1.0 M NaOH) | 100% degradation.[17] |

| Doxorubicin / Daunorubicin | Oxidation (3% H₂O₂) | Aqueous Solution | Significant degradation observed (Daunorubicin: 86.52%).[17] |

Experimental Protocol for Stability Assessment (Stability-Indicating HPLC Method)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact drug from its degradation products, allowing for accurate quantification of the drug's stability over time.[18][19]

Objective: To quantify the concentration of this compound over time under specific environmental conditions and to detect the formation of any degradation products.

Materials:

-

Validated HPLC system with a UV or fluorescence detector.

-

Appropriate HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm).[20]

-

This compound stock solution.

-

Mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution).[21]

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂).

-

Temperature-controlled chambers/water baths.

-

Photostability chamber.

Procedure:

-

Method Development: Develop an HPLC method capable of resolving this compound from its potential impurities and degradation products. This involves optimizing the column, mobile phase composition, flow rate, and detector wavelength.

-

Forced Degradation Studies: To validate the method's stability-indicating power, subject a solution of this compound to stress conditions:

-

Acid/Base Hydrolysis: Add HCl or NaOH to the drug solution and monitor over time.

-

Oxidation: Add H₂O₂ to the drug solution.

-

Thermal Stress: Expose the drug solution to elevated temperatures (e.g., 70°C).

-

Photostability: Expose the drug solution to light according to ICH guidelines.

-

-

Sample Preparation: Prepare solutions of this compound in the desired solvents or buffers at a known initial concentration.

-

Storage: Store the prepared solutions under the desired experimental conditions (e.g., specific temperature, protected from light or exposed to light).

-

Time-Point Analysis: At predefined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

HPLC Analysis: Inject the samples into the HPLC system. Record the peak area of the intact this compound and any new peaks corresponding to degradation products.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). The degradation kinetics (e.g., first-order) can be determined by plotting the natural logarithm of the remaining concentration against time.

Visualization of Stability Factors

The stability of anthracyclines is not governed by a single pathway but is influenced by a combination of environmental factors. The following diagram illustrates the key relationships between these factors and the degradation of the compound.

Caption: Key environmental factors influencing the chemical stability of anthracycline antibiotics.

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. Doxorubicin hydrochloride CAS#: 25316-40-9 [m.chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Daunorubicin hydrochloride CAS#: 23541-50-6 [m.chemicalbook.com]

- 6. selleckchem.com [selleckchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. publications.ashp.org [publications.ashp.org]

- 13. cjhp-online.ca [cjhp-online.ca]

- 14. Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags - PubMed [pubmed.ncbi.nlm.nih.gov]